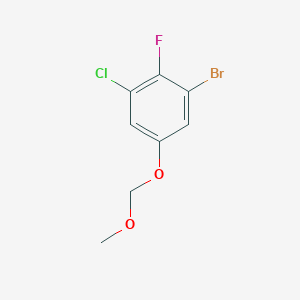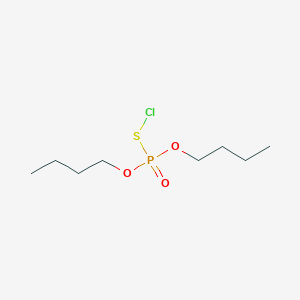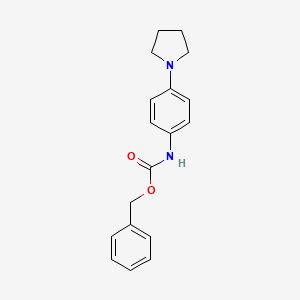
N-(5-tributylstannylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tributylstannylpyridin-2-yl)acetamide is an organotin compound that features a pyridine ring substituted with a tributylstannyl group at the 5-position and an acetamide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tributylstannylpyridin-2-yl)acetamide typically involves the stannylation of a pyridine derivative followed by acetamidation. One common method involves the reaction of 2-bromo-5-tributylstannylpyridine with acetamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-(5-tributylstannylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the acetamide group can yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., iodine) and bases (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Production of oxides or hydroxylated compounds.
Reduction: Generation of amine derivatives.
科学的研究の応用
N-(5-tributylstannylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of N-(5-tributylstannylpyridin-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can participate in various catalytic processes. The acetamide group can interact with biological targets, potentially inhibiting specific enzymes or signaling pathways .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)acetamide: Lacks the tributylstannyl group, making it less versatile in organometallic chemistry.
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide: Contains hydroxyl and methyl groups, offering different reactivity and biological activity profiles.
Uniqueness
N-(5-tributylstannylpyridin-2-yl)acetamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications in organometallic chemistry. This makes it a valuable compound for synthetic and medicinal chemistry research.
特性
分子式 |
C19H34N2OSn |
|---|---|
分子量 |
425.2 g/mol |
IUPAC名 |
N-(5-tributylstannylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N2O.3C4H9.Sn/c1-6(10)9-7-4-2-3-5-8-7;3*1-3-4-2;/h2,4-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3; |
InChIキー |
FIWSXMWGWQATRK-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)






![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
